molecular formula C18H12N4O3S B1227608 2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid

2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid

Cat. No.: B1227608
M. Wt: 364.4 g/mol
InChI Key: MBCDSNRTILSULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid is a member of benzoic acids and a pyranopyrazole.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Substituted 3-hydroxypyrazoles, including compounds similar to 2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid, have been synthesized using ethyl esters of substituted acetoacetic acids and hydrazine hydrate. This synthesis method has been employed to create various dihydropyrano[2,3-c]pyrazoles (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
  • Molecular Structure : The molecular and crystal structures of these compounds, including their analogs, have been established using X-ray diffraction analysis. This technique helps in understanding the spatial arrangement and bonding characteristics of such complex molecules (Rodinovskaya et al., 2003).

Chemical Reactions and Derivatives

  • Formation of Heterocyclic Compounds : These compounds can react with various chemical reagents to synthesize diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Such reactions contribute to the creation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Shams, Mohareb, Helal, & Mahmoud, 2010).

Potential Pharmaceutical Applications

  • Antitumor Evaluation : Some derivatives of these compounds have been studied for their antitumor activities. They have been screened for antiproliferative activity against human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. This suggests potential applications in cancer research and treatment (Shams et al., 2010).

Eco-Friendly and Efficient Synthesis Methods

  • Green Chemistry Approaches : Recent studies have developed environmentally benign and efficient synthesis methods for creating similar compounds. These methods often involve multicomponent reactions at room temperature, highlighting the advancement in green chemistry and sustainable practices in chemical synthesis (Brahmachari & Banerjee, 2014).

Properties

Molecular Formula

C18H12N4O3S

Molecular Weight

364.4 g/mol

IUPAC Name

2-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid

InChI

InChI=1S/C18H12N4O3S/c19-8-11-13(9-4-1-2-5-10(9)18(23)24)14-15(12-6-3-7-26-12)21-22-17(14)25-16(11)20/h1-7,13H,20H2,(H,21,22)(H,23,24)

InChI Key

MBCDSNRTILSULC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid
Reactant of Route 2
2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid
Reactant of Route 3
2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid
Reactant of Route 4
2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid
Reactant of Route 5
2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid
Reactant of Route 6
2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid

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